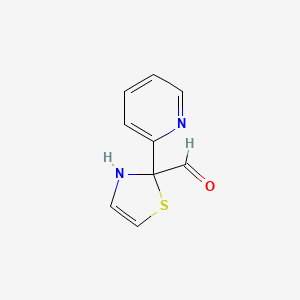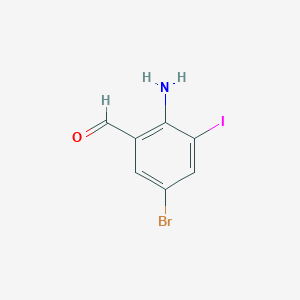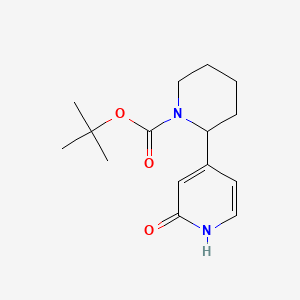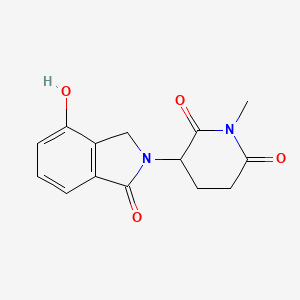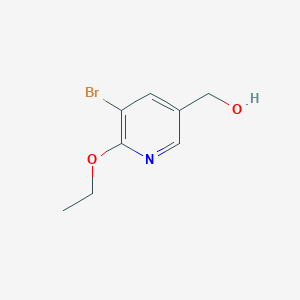![molecular formula C9H9BrN2O B13931224 3-Bromo-5-methoxy-7-methylimidazo[1,2-a]pyridine](/img/structure/B13931224.png)
3-Bromo-5-methoxy-7-methylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-methoxy-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-7-methylimidazo[1,2-a]pyridine typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method is the radical reaction approach, which can be catalyzed by transition metals, metal-free oxidation, or photocatalysis . Another method involves a one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxy-7-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: Metal-free oxidation strategies can be employed.
Substitution: Halogenation and other substitution reactions are common.
Common Reagents and Conditions
Oxidation: Metal-free oxidants or transition metal catalysts.
Substitution: Halogenating agents like bromine or iodine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can lead to various bromo- or iodo-substituted derivatives .
Scientific Research Applications
3-Bromo-5-methoxy-7-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Properties
Molecular Formula |
C9H9BrN2O |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
3-bromo-5-methoxy-7-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H9BrN2O/c1-6-3-8-11-5-7(10)12(8)9(4-6)13-2/h3-5H,1-2H3 |
InChI Key |
JMVCKIMKTPPAGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(N2C(=C1)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




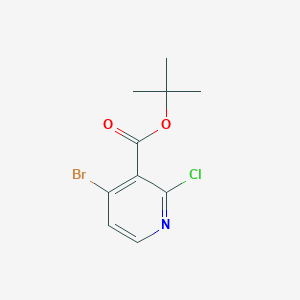
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13931151.png)

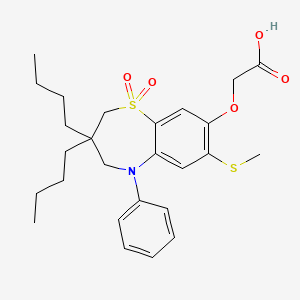
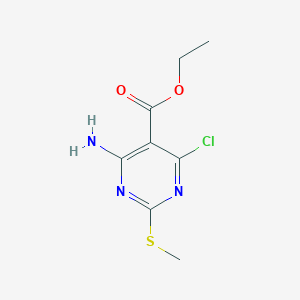
![[5-(1-Aminoethyl)-4h-[1,2,4]triazol-3-yl]acetic acid ethyl ester dihydrochloride](/img/structure/B13931187.png)
